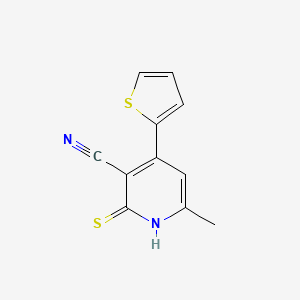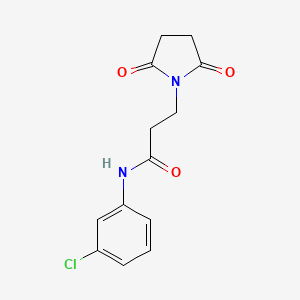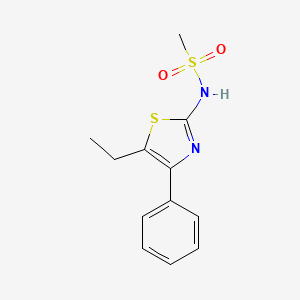
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide, also known as EPM, is a compound that has been extensively studied for its potential use in scientific research. This molecule belongs to the class of thiazole compounds, which have been shown to exhibit a range of biological activities. EPM has been investigated for its potential as a modulator of ion channels, as well as for its effects on cellular signaling pathways.
作用機序
The mechanism by which N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide inhibits Kv1.3 channels is not fully understood, but it is thought to involve binding to a site on the channel protein. This binding may alter the conformation of the channel, preventing it from opening in response to changes in membrane potential. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has also been shown to inhibit other ion channels, including the calcium-activated potassium channel KCa3.1.
Biochemical and Physiological Effects
In addition to its effects on ion channels, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has also been shown to reduce the production of reactive oxygen species in cells, which may have implications for conditions such as inflammation and oxidative stress.
実験室実験の利点と制限
One advantage of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide in lab experiments is its specificity for Kv1.3 channels. This allows researchers to investigate the role of these channels in various physiological processes, without the confounding effects of other ion channels. However, one limitation of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide is its relatively low potency, which may require high concentrations of the compound to achieve significant effects. Additionally, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has limited solubility in water, which may limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide. One area of interest is its potential as a therapeutic agent for autoimmune diseases and other conditions involving overactive immune responses. Further studies are needed to investigate the efficacy and safety of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide in animal models and clinical trials. Additionally, the mechanism by which N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide inhibits Kv1.3 channels could be further elucidated, which may lead to the development of more potent and selective inhibitors. Finally, the effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide on other ion channels and cellular signaling pathways could be investigated, which may reveal additional therapeutic targets.
合成法
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide involves the reaction of 2-mercapto-5-ethyl-1,3-thiazole with p-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with methanesulfonyl chloride to yield the final product.
科学的研究の応用
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has been investigated for its potential use in a variety of scientific research applications. One area of interest has been its effects on ion channels, particularly the voltage-gated potassium channel Kv1.3. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide has been shown to inhibit Kv1.3 channels, which are involved in a range of physiological processes including T-cell activation and proliferation. This suggests that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide may have potential as a therapeutic agent for autoimmune diseases and other conditions involving overactive immune responses.
特性
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-10-11(9-7-5-4-6-8-9)13-12(17-10)14-18(2,15)16/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZRKGSRGYFCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)
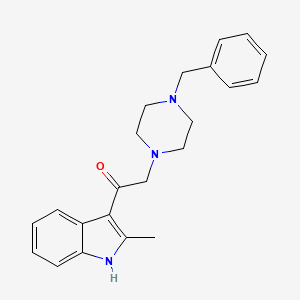
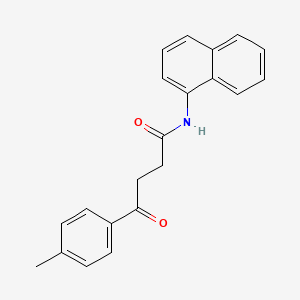

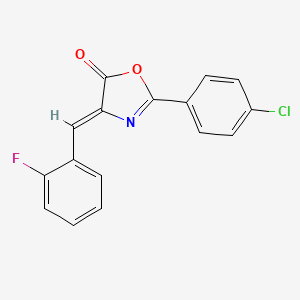


![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)
